

Application Notes and Protocols for Thiol Labeling Using Cy5.5 Maleimide

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Compound of Interest

Compound Name: Cy5.5

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of labeling thiol-containing molecules, such as proteins and peptides, with the near-infrared fluorescent dye, **Cy5.5** maleimide. Detailed protocols, data presentation, and workflow visualizations are included to ensure successful conjugation and application in various research and drug development contexts.

Introduction to Thiol-Reactive Labeling with Cy5.5 Maleimide

Cy5.5 maleimide is a thiol-reactive fluorescent dye that selectively forms a stable thioether bond with sulfhydryl groups (-SH) found in cysteine residues of proteins and other thiol-containing biomolecules.[1][2][3] This specific reactivity allows for targeted labeling under mild conditions, typically at a pH range of 6.5-7.5.[3][4] **Cy5.5** is a near-infrared dye with excitation and emission maxima around 675 nm and 694 nm, respectively, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[5][6]

The maleimide group reacts specifically and efficiently with reduced thiols.[3] Since cysteine residues in proteins can exist as oxidized disulfide bridges, which are unreactive with maleimides, a reduction step is often necessary prior to labeling to ensure the availability of free sulfhydryl groups.[7][8]

Key Applications

The covalent attachment of **Cy5.5** to biomolecules enables a wide array of applications in research and drug development, including:

- In vivo imaging: The near-infrared fluorescence of **Cy5.5** allows for deep tissue imaging with minimal background interference.[\[6\]](#)
- Fluorescence Resonance Energy Transfer (FRET): **Cy5.5** can serve as an acceptor dye in FRET-based assays to study molecular interactions and conformational changes.[\[6\]](#)
- ELISA, Western Blotting, and Immunohistochemistry: Labeled proteins can be used as detection reagents in various immunoassays.[\[9\]](#)
- Flow Cytometry (FACS): **Cy5.5**-labeled molecules can be used to identify and sort cells based on the presence of specific target molecules.[\[9\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for **Cy5.5** maleimide and the labeling process.

Table 1: Spectral and Physicochemical Properties of **Cy5.5** Maleimide

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	~675 nm	[3] [5]
Maximum Emission Wavelength (λ_{em})	~694 nm	[3] [5]
Molar Extinction Coefficient	~190,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Molecular Weight	~1039.17 g/mol	[3]
Solubility	Water, DMSO, DMF	[3]
Reactivity	Thiol (Cysteine)	[3]

Table 2: Recommended Reaction Parameters for Thiol Labeling

Parameter	Recommended Range	Reference
pH	7.0–7.5	[8]
Molar Ratio (Dye:Protein)	10:1 to 20:1 (starting point)	[2]
Protein Concentration	1–10 mg/mL	[8]
Reaction Time	2 hours at room temperature or overnight at 2–8°C	
Reducing Agent (optional)	10–100x molar excess of TCEP	[2]

Experimental Protocols

Protocol 1: General Thiol Labeling of Proteins with Cy5.5 Maleimide

This protocol outlines the fundamental steps for conjugating **Cy5.5** maleimide to a protein.

Materials:

- Protein of interest containing free cysteine residues
- **Cy5.5** maleimide
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[2]
- (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
- Purification column (e.g., spin desalting column, size-exclusion chromatography)[7][10]
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8]
 - If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP to the protein solution.[2] Incubate for 20-30 minutes at room temperature. Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as DTT itself contains a thiol group. TCEP does not need to be removed.[8]
- Dye Preparation:
 - Prepare a 10 mM stock solution of **Cy5.5** maleimide in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution can be stored at -20°C for up to a month, protected from light.
- Conjugation Reaction:
 - Add the **Cy5.5** maleimide stock solution to the protein solution to achieve a molar ratio of 10:1 to 20:1 (dye:protein).[2] It is recommended to perform pilot experiments with varying ratios to determine the optimal labeling efficiency for your specific protein.
 - Gently mix the reaction solution.
 - Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[2]
 - Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.
- Purification:
 - Remove the unreacted **Cy5.5** maleimide from the labeled protein using a spin desalting column, size-exclusion chromatography, or dialysis.[4][7][10] The choice of method will depend on the protein size and the required purity.

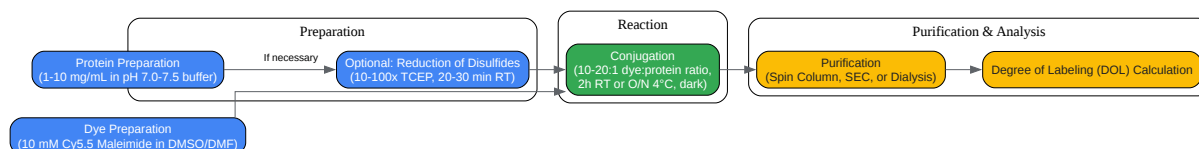
Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

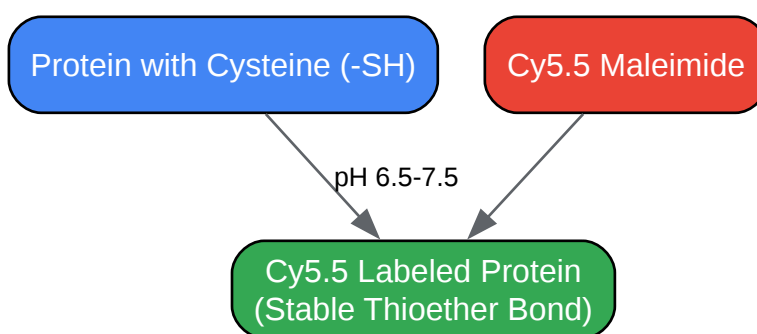
- Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS).
- Measure the absorbance of the solution at 280 nm (A_{280}) and at the maximum absorbance of **Cy5.5** (~675 nm, A_{max}).
- Calculate the corrected absorbance at 280 nm (A_{280C}) to account for the dye's absorbance at this wavelength:
 - $A_{280C} = A_{280} - (A_{\text{max}} \times CF)$
 - The correction factor (CF) for **Cy5.5** is specific to the dye manufacturer and should be obtained from their technical documentation.
- Calculate the molar concentration of the protein:
 - Protein Concentration (M) = $A_{280C} / \epsilon_{\text{protein}}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the molar concentration of the dye:
 - Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of **Cy5.5** at its A_{max} (~190,000 $\text{cm}^{-1}\text{M}^{-1}$).
[\[3\]](#)
- Calculate the Degree of Labeling:
 - DOL = Dye Concentration (M) / Protein Concentration (M)

Diagrams



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Caption: Experimental workflow for **Cy5.5** maleimide thiol labeling.



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Caption: Reaction of **Cy5.5** maleimide with a protein thiol group.

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